1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
This compound is a piperidine derivative featuring a 2,3-dihydrobenzofuran-5-yl sulfonyl group and a 1-methyl-1H-pyrazol-3-yl substituent. The 1-methylpyrazole group introduces steric and electronic effects that may modulate receptor binding or pharmacokinetic properties. Structural analogs of this compound are often explored in medicinal chemistry for their diverse biological activities, including kinase inhibition and CNS modulation .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-19-9-6-16(18-19)14-3-2-8-20(12-14)24(21,22)15-4-5-17-13(11-15)7-10-23-17/h4-6,9,11,14H,2-3,7-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSGYFRQQDKZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine , identified by its CAS number 2034610-74-5 , represents a novel structure with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 347.4 g/mol . The compound features a piperidine core substituted with a sulfonyl group and a pyrazole moiety, which are known for their biological activities.
Pharmacological Profile
Research indicates that compounds similar to This compound exhibit diverse biological activities, including:
- Anticancer Activity : Inhibitors targeting phosphoinositide 3-kinases (PI3K) have shown promise in cancer therapy. Compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines, including U-87 MG and A549 .
- Neuroprotective Effects : The structure suggests potential interactions with neurotransmitter systems. For instance, derivatives have been explored for their effects on serotonin receptors, which may lead to neuroprotective outcomes .
The biological activity of the compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival.
Key Mechanisms:
- PI3K/mTOR Pathway Inhibition : Similar compounds have demonstrated inhibition of the PI3K/mTOR pathway, crucial for cancer cell survival and proliferation .
- Receptor Antagonism : The compound may act as an antagonist at certain receptor sites, impacting neurotransmitter release and neuronal excitability .
- Cell Cycle Regulation : Evidence suggests that sulfonamide derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a related compound on human glioblastoma cells. Results indicated a significant reduction in cell viability (IC50 = 36 nM), correlating with enhanced apoptosis markers such as caspase activation and PARP cleavage .
Case Study 2: Neuropharmacological Effects
In vitro studies on neuronal cultures demonstrated that compounds with similar structures could enhance neuroprotection against oxidative stress. These findings suggest potential applications in neurodegenerative diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 2034610-74-5 |
| Anticancer IC50 (U-87 MG) | 36 nM |
| Neuroprotective IC50 | Not specified |
Comparison with Similar Compounds
Sulfonyl Group Variations
Heterocyclic Substituents
- The 1-methylpyrazole group in the target compound provides moderate steric bulk compared to the smaller amino-hydroxy pyrazole in ’s derivatives, which may enhance solubility but reduce binding affinity .
- Piperidine derivatives with alkyl chains (e.g., 1-propylpiperidin-4-ol ) exhibit increased lipophilicity, favoring blood-brain barrier penetration but risking higher toxicity .
Research Findings and Limitations
- Crystallographic Data : Structural resolution of the target compound remains unreported, though SHELX-based methods (used in analogous studies) suggest feasibility for small-molecule refinement .
- Synthetic Challenges : The dihydrobenzofuran-sulfonyl group complicates synthesis due to its sensitivity to strong acids/bases, as seen in related compounds (e.g., ) .
- Biological Data Gaps : While structural analogs (e.g., ’s derivatives ) demonstrate CNS activity, the target compound’s specific pharmacological profile requires further validation.
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound contains a piperidine core substituted with a 2,3-dihydrobenzofuran sulfonyl group and a 1-methylpyrazole moiety. The sulfonyl group enhances electrophilicity and potential hydrogen-bonding interactions, while the pyrazole ring contributes to aromatic stacking and metabolic stability. The position and stereochemistry of substituents on the piperidine ring are critical for target binding, as demonstrated in studies of analogous piperidine derivatives .
Q. What synthetic methodologies are applicable for preparing this compound?
A plausible route involves:
- Step 1: Sulfonation of 2,3-dihydrobenzofuran-5-ol using chlorosulfonic acid to introduce the sulfonyl group.
- Step 2: Nucleophilic substitution of the sulfonyl chloride with a piperidine derivative.
- Step 3: Functionalization of the piperidine ring at the 3-position via coupling with 1-methylpyrazole-3-boronic acid under Suzuki-Miyaura conditions. Reaction optimization (e.g., catalyst selection, solvent polarity) is critical for yield and purity, as seen in multi-step syntheses of piperidine-based drugs .
Q. How can researchers characterize this compound’s purity and structure?
Key techniques include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
- X-ray crystallography for absolute configuration determination, as applied in Hirshfeld surface analysis of piperidine derivatives .
- High-resolution mass spectrometry (HRMS) and HPLC (>95% purity) for validation .
Q. What disease targets are plausible for this compound based on structural analogs?
Piperidine derivatives with sulfonyl and heteroaromatic groups show activity against:
Q. What safety precautions are recommended for handling this compound?
Refer to SDS guidelines for piperidine/sulfonyl derivatives:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood due to potential respiratory irritancy.
- Store under inert gas (N₂/Ar) to prevent sulfonyl group hydrolysis .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and scalability?
Q. What strategies resolve contradictions in biological activity data across analogs?
Example: If pyrazole-substituted derivatives show inconsistent enzyme inhibition:
Q. How does the 2,3-dihydrobenzofuran moiety influence pharmacokinetics compared to benzofuran?
The dihydrobenzofuran’s saturated ring reduces π-stacking but enhances metabolic resistance to oxidative degradation. Compare:
- LogP values (measured via HPLC) to assess lipophilicity.
- Plasma protein binding (ultrafiltration assays) to evaluate bioavailability.
- In vitro microsomal stability (rat/human liver microsomes) .
Q. What in vivo models are appropriate for validating antinociceptive activity?
Q. How can polypharmacology be investigated for this compound?
- Perform broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Use transcriptomics (RNA-seq) on treated cell lines to map signaling pathways.
- Validate multi-target activity via CRISPR-Cas9 gene silencing of suspected targets .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
